![molecular formula C11H9NO3 B1590762 8-Methoxyquinoline-3-carboxylic acid CAS No. 71082-36-5](/img/structure/B1590762.png)
8-Methoxyquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 8-Methoxyquinoline-3-carboxylic acid involves a series of reactions. For instance, a study reported the synthesis of a series of hybrid substituted coumarin and azacoumarin-3-carboxylic acid derivatives, including 8-methoxycoumarin-3-carboxylic acid . Another study described a versatile synthetic approach to produce a series of 8-methoxycoumarin-3-carboxamide analogues .Molecular Structure Analysis
The molecular formula of 8-Methoxyquinoline-3-carboxylic acid is C11H9NO3 . The compound has a molecular weight of 203.19 .Chemical Reactions Analysis
The chemical reactions involving 8-Methoxyquinoline-3-carboxylic acid are complex. For example, the reaction of 8-methoxycoumarin-3-carboxamide with 4N hydrochloric acid in acetic acid under reflux conditions yielded 56% of 8-methoxycoumarin-3-carboxylic acid .Scientific Research Applications
Anticancer Research
8-Methoxyquinoline-3-carboxylic acid may serve as a precursor in the synthesis of compounds with potential anticancer properties. The adaptability of the quinoline scaffold allows for the design of new derivatives with enhanced pharmacological characteristics, which can be tested for cytotoxic activity against various cancer cell lines .
Antibacterial Applications
This compound could be investigated for its antibacterial activity. Studies on similar quinoline derivatives have shown effects on bacterial ultrastructure, which suggests that 8-Methoxyquinoline-3-carboxylic acid might also possess antibacterial properties that could be explored further .
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of a diverse range of derivatives. These derivatives can then be evaluated for various biological activities, expanding the potential applications of the original compound .
Mechanism of Action
Target of Action
A structurally similar compound, 8-methoxycoumarin-3-carboxamide, has been reported to target caspase-3/7 and β-tubulin .
Mode of Action
It’s worth noting that the related compound, 8-methoxycoumarin-3-carboxamide, has been shown to inhibit β-tubulin polymerization activity and activate caspase3/7 protein in hepg2 cells .
Biochemical Pathways
The related compound, 8-methoxycoumarin-3-carboxamide, has been shown to induce cell cycle arrest during the g1/s phase and trigger apoptosis in hepg2 cells .
Result of Action
The related compound, 8-methoxycoumarin-3-carboxamide, has been shown to have significant inhibitory effects on the growth of hepg2 cells, a widely studied liver cancer cell line .
properties
IUPAC Name |
8-methoxyquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODIFYTJFMYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562882 | |
Record name | 8-Methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinoline-3-carboxylic acid | |
CAS RN |
71082-36-5 | |
Record name | 8-Methoxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71082-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity reported for 8-Methoxyquinoline-3-carboxylic acid derivatives?
A: Research primarily focuses on the antibacterial and anticancer properties of 8-Methoxyquinoline-3-carboxylic acid derivatives. Studies have investigated their in vitro activity against various bacterial strains [] and cancer cell lines like MCF-7 and HepG-2. []
Q2: How does the structure of 8-Methoxyquinoline-3-carboxylic acid derivatives influence their biological activity?
A: Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the core structure of 8-Methoxyquinoline-3-carboxylic acid impact its activity and potency. For example, introducing a cyclopropyl group at the 1-position and a fluorine atom at the 6-position, along with variations in the 5-amino substituent, has been explored for optimizing antibacterial activity. [] Similarly, introducing bromine, methoxy, and phenylazo groups at different positions of the coumarin and azacoumarin rings has been investigated for anticancer activity. []
Q3: What synthetic approaches are commonly employed for preparing 8-Methoxyquinoline-3-carboxylic acid derivatives?
A: The synthesis of these compounds often involves multi-step procedures. For instance, 8-methoxyazacoumarin-3-carboxylic acid derivatives can be synthesized from commercially available starting materials like 2-amino-3-hydroxybenzoic acid. [] The process typically involves forming the quinolone core and then introducing desired substituents at specific positions.
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